5,7,4'-Trihydroxy-8-methylflavanone

Catalog No.
S1533703
CAS No.
M.F
C16H14O5
M. Wt
286.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,7,4'-Trihydroxy-8-methylflavanone

Product Name

5,7,4'-Trihydroxy-8-methylflavanone

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-8-methyl-2,3-dihydrochromen-4-one

Molecular Formula

C16H14O5

Molecular Weight

286.28 g/mol

InChI

InChI=1S/C16H14O5/c1-8-11(18)6-12(19)15-13(20)7-14(21-16(8)15)9-2-4-10(17)5-3-9/h2-6,14,17-19H,7H2,1H3

InChI Key

GMVYLXBMPRDZDR-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=C(C=C3)O

5,7,4'-Trihydroxy-8-methylflavanone is a natural product found in Rhododendron spinuliferum with data available.

5,7,4'-Trihydroxy-8-methylflavanone (CAS: 916917-28-7), commonly known as 8-methylnaringenin, is a specialized C8-alkylated flavanone derivative isolated from plant sources such as Qualea grandiflora. In industrial and research procurement, it is highly valued not merely as a standard botanical reference material, but as a structurally tuned phytoestrogen and a functional flavor modifier [1]. Unlike its unmethylated parent naringenin, the addition of the C8 methyl group fundamentally alters its steric profile, lipophilicity, and receptor-binding dynamics. This makes it a critical target compound for advanced food science formulations aiming to mask off-tastes, as well as a precise molecular probe in endocrine pharmacology requiring specific estrogen receptor (ER) agonist conformations without the bulk of larger prenyl groups [2].

Procurement substitution with the cheaper, unmethylated naringenin results in a critical loss of functional activity; the lack of the C8 methyl group leads to an approximate 15-fold reduction in estrogen receptor binding affinity, rendering it ineffective for high-sensitivity endocrine assays[1]. Conversely, substituting with the well-known hop phytoestrogen 8-prenylnaringenin (8-PN) introduces excessive steric bulk. While 8-PN has high affinity, its bulky prenyl chain alters the receptor conformation dynamics, making it unsuitable for models requiring the specific small-alkyl steric profile of the methyl variant[1]. In formulation engineering, generic flavonoids fail to replicate the patented dual-action flavor modification—specifically the enhancement of sweet/umami notes combined with the suppression of high-intensity sweetener off-tastes—that is uniquely documented for 5,7,4'-Trihydroxy-8-methylflavanone [2].

Receptor Binding Affinity Enhancement via C8-Methylation

In competitive radiometric binding assays using purified human ERα and ERβ ligand-binding domains, 8-methylnaringenin demonstrates a dramatic increase in affinity over its unmethylated baseline. Replacing the hydrogen at C(8) in naringenin with a methyl group induces an approximately 15-fold increase in binding affinity for both ERα and ERβ [1]. This quantitative leap confirms that the C8 methyl substitution is not a passive structural variant but a primary driver of receptor engagement.

Evidence DimensionERα and ERβ Binding Affinity (IC50)
Target Compound Data8-Methylnaringenin (~15-fold affinity increase vs baseline)
Comparator Or BaselineNaringenin (Unmethylated baseline)
Quantified Difference~15-fold higher affinity for ERα and ERβ
ConditionsCompetitive radiometric binding assay with purified human ERα/ERβ LBDs

Justifies the higher procurement cost of the methylated derivative for researchers requiring high-affinity ER probes without transitioning to bulkier prenylated compounds.

Dual-Receptor Agonist Conformation Stability

The length of the C8 alkyl chain strictly dictates the agonist/antagonist profile of the flavanone. 8-Methylnaringenin provokes a high agonist response with both ERα and ERβ. In direct contrast, extending the substituent to longer chains (such as n-pentyl or n-heptyl) substantially reduces the agonist response in ERβ and leads to marked antagonism [1]. The minimal steric bulk of the methyl group is therefore essential for maintaining a dual-agonist conformation.

Evidence DimensionReceptor Conformation (Agonism vs Antagonism)
Target Compound Data8-Methylnaringenin (High agonist response in both ERα and ERβ)
Comparator Or Baseline8-n-pentylnaringenin and longer chains (Loss of ERβ agonism, shift to antagonism)
Quantified DifferenceMaintains full dual-agonism unlike C5+ chain lengths
ConditionsTranscriptional activity and peptide recruitment assays

Crucial for assay developers who need a stable dual-agonist reference material and cannot risk the antagonistic drift associated with longer-chain C8 substitutions.

Formulation Compatibility: High-Intensity Sweetener Off-Taste Reduction

Recent industrial patents identify 5,7,4'-Trihydroxy-8-methylflavanone as a potent flavor-modifying agent. When integrated into ingestible compositions, it actively modifies flavor profiles by enhancing sweet, salty, and umami tastes while specifically reducing the off-tastes associated with high-intensity non-caloric sweeteners and bitter pharmaceutical APIs [1]. This differentiates it from standard flavonoids which often impart their own bitter or astringent notes, making it a functional procurement target for advanced formulation engineering.

Evidence DimensionTaste Profile Modification
Target Compound Data5,7,4'-Trihydroxy-8-methylflavanone (Reduces off-taste, enhances sweetness)
Comparator Or BaselineStandard unformulated high-intensity sweeteners (Baseline off-taste)
Quantified DifferenceEnables reduction of caloric sweetener load while masking bitter/off-taste artifacts
ConditionsIngestible compositions (food, beverage, oral pharmaceuticals)

Provides a direct commercial incentive for procurement in food science and pharmaceutical formulations aiming to improve the palatability of low-calorie or bitter products.

Endocrine Disruptor and Phytoestrogen Screening

Due to its ~15-fold higher ER affinity compared to naringenin and its stable dual-agonist profile, 8-methylnaringenin is the optimal reference standard for in vitro assays evaluating the structure-activity relationships of small-alkyl phytoestrogens [1].

Advanced Food and Beverage Formulation

Procured as a functional flavor modifier, this compound is utilized in low-calorie ingestible compositions to mask the off-tastes of high-intensity sweeteners and enhance overall sweetness and umami profiles without adding caloric load [2].

Oral Pharmaceutical Taste-Masking

In pharmaceutical manufacturing, 5,7,4'-Trihydroxy-8-methylflavanone can be integrated into oral dosage forms to suppress the bitterness of APIs (e.g., chloramphenicol, diphenhydramine), improving patient compliance in liquid or chewable formulations [2].

Analytical Benchmarking for Natural Product QC

As a highly specific C8-methylated flavanone, it serves as a critical certified reference material for the HPLC-MS/MS quality control and standardization of commercial propolis extracts and Qualea grandiflora derivatives .

XLogP3

2.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

286.08412354 Da

Monoisotopic Mass

286.08412354 Da

Heavy Atom Count

21

Dates

Last modified: 08-15-2023

Explore Compound Types